![molecular formula C19H21N7O2 B2514313 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1798515-34-0](/img/structure/B2514313.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
This compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, a piperazine ring, and an ethoxyphenyl group. Compounds with these functional groups are often found in pharmaceuticals and could have potential biological activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic substitution, ring closure to form the triazole and pyrimidine rings, and ether formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups in the compound. For example, the presence of the polar triazole ring and the ether group might increase solubility in polar solvents .Scientific Research Applications
Anticonvulsant Properties
The compound 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, which shares structural similarities with the queried compound, has been identified as a promising new anticonvulsant drug candidate. A study developed and validated a new HPLC method for determining related substances in this potential anticonvulsant agent, indicating its significance in the development of new therapeutic agents for epilepsy and other seizure disorders (Severina et al., 2021).
Antimicrobial Activity
Derivatives of the queried compound have been explored for their antimicrobial properties. One study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research underlines the potential of such compounds in contributing to the development of new antimicrobial agents.
Anti-Inflammatory and Analgesic Activities
Another area of application is the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of compounds structurally related to the queried chemical in treating pain and inflammation.
Tubulin Polymerization Inhibition for Cancer Therapy
Research into the inhibition of tubulin polymerization as a strategy for cancer therapy has also included compounds structurally similar to the queried molecule. A study reported on a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles that potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, demonstrating their potential as anticancer agents (Prinz et al., 2017).
Diagnostic Imaging in Parkinson's Disease
Derivatives of the compound have also been explored for diagnostic imaging in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlights the compound's relevance in biomedical research aimed at improving the diagnosis and understanding of neurodegenerative diseases (Wang et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and triazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine might interact with its targets in a way that disrupts normal cell function, leading to cell death.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound might affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound might have potential anticancer properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBESLMFYJPBZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
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